CysLT2 Antagonist Potency: Structural Determinants of Activity in the 4-(Benzo[d][1,3]dioxol-5-yloxy)-2-yn-1-amine Series
Although direct CysLT2 IC50 data for the target compound (1428362-43-9) has not been reported, its structural context within a defined SAR series provides a class-level framework for differentiation. In the 4-(benzo[d][1,3]dioxol-5-yloxy)-N,N-2-yn-1-amine series evaluated by Jaber et al. (2025), the most potent CysLT2 antagonists—compounds 4d and 4g—achieved IC50 values of 18.7 μM and 15.5 μM, respectively, while other series members with alternative amine substituents showed substantially weaker or no measurable inhibition [1]. The target compound differs from these reported structures by bearing a 3-(4-methoxyphenyl)propanamide rather than a tertiary amine at the terminal position, a modification that alters both hydrogen-bonding capacity and lipophilicity at the receptor interface [1]. The para-methoxyphenyl moiety introduces additional π-stacking potential that is absent in the directly measured comparators, suggesting possible binding mode divergence [1].
| Evidence Dimension | CysLT2 receptor antagonism (in vitro IC50) |
|---|---|
| Target Compound Data | Not directly reported for CysLT2; structural analog in the 4-(benzo[d][1,3]dioxol-5-yloxy)-2-yn-1 series |
| Comparator Or Baseline | Compound 4g (most potent series member): IC50 = 15.5 μM; Compound 4d: IC50 = 18.7 μM; other series members: IC50 > 50 μM or inactive [1] |
| Quantified Difference | Cannot be quantified without direct measurement; terminal amide vs. amine substitution represents an uncharacterized SAR vector |
| Conditions | In vitro CysLT2 inhibition assay; molecular docking against kinase active site [1] |
Why This Matters
Establishes that the target compound occupies a distinct, untested position in a validated SAR series, making it a candidate for head-to-head CysLT2 profiling against the reported 4d/4g benchmarks.
- [1] Jaber, A. M. et al. Synthesis, molecular docking, and anti-inflammatory evaluation of novel 4-(benzo[d][1,3]dioxol-5-yloxy)-N,N-2-yn-1-amine derivatives as potent cysteinyl leukotriene receptor (CysLT2) antagonists. Pharmacia, 2025, 72, 1-11. View Source
